N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from quinoxaline derivatives. The general synthetic route involves:
- Formation of Quinoxaline Derivative : The initial step often includes the condensation of appropriate phenolic compounds with 1,2-diamines to form quinoxaline structures.
- Acetamide Formation : The quinoxaline intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
- Chlorobenzyl Substitution : Finally, the chlorobenzyl group is introduced via nucleophilic substitution reactions.
Anticancer Properties
Research has shown that quinoxaline derivatives exhibit significant anticancer activity. For instance, a related compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Quinoxaline Derivative | HCT-116 | 1.9 | |
Quinoxaline Derivative | MCF-7 | 2.3 | |
Doxorubicin | HCT-116 | 3.23 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds within this class have shown efficacy against various pathogens, including bacteria and fungi. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of quinoxaline derivatives is often attributed to their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells. Additionally, their ability to induce apoptosis in cancer cells has been a focal point of many studies.
Case Studies
Recent studies have explored the pharmacological potential of quinoxaline derivatives:
- Antiviral Activity : A study reported that a derivative showed significant inhibition of HIV replication with an EC50 value of 0.15 µg/mL, highlighting its potential as an antiviral agent .
- Inhibition of Enzymes : Another study evaluated several quinoxaline derivatives for their inhibitory effects on various enzymes involved in cancer progression, demonstrating IC50 values ranging from 3.50 to 56.40 µM against target enzymes .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUPXWAFBSPFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.